molecular formula C9H9FN4O2S B2735554 2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride CAS No. 877964-24-4

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride

Cat. No. B2735554
CAS RN: 877964-24-4
M. Wt: 256.26
InChI Key: JHXUJHKVPSNZAO-UHFFFAOYSA-N
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Description

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes involved in many important physiological processes.

Scientific Research Applications

Synthesis of Tetrazolyl-Containing Drugs

Tetrazoles, including 5-phenyl-2H-tetrazol-2-yl derivatives, are used as active ingredients in modern medicines . For example, they are found in antihypertensive drugs (losartan), cephalosporin antibiotics (latamoxef), histamine receptor blockers (pemiroplast), and analgesics (alfentanil) .

Components of Energy-Saturated Systems

Tetrazoles are the most nitrogen-rich azoles and are used as components of energy-saturated systems . This makes them valuable in fields like rocket propellants and explosives.

Functional Materials

The high nitrogen content of tetrazoles also makes them useful in the creation of functional materials . These could include advanced polymers, coatings, and other materials with unique properties.

Inflammatory Processes

It has been found that ω - (5-phenyl-2 H -tetrazol-2-yl)alkyl-substituted glycine amides and related compounds can mediate the migration of leukocytes from the blood to inflamed tissue . This suggests potential applications in the treatment of inflammatory diseases.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

These compounds have been tested for inhibition of purified bovine plasma VAP-1 . VAP-1 is a protein that plays a role in the adhesion of white blood cells to the vascular endothelium, a key step in inflammation.

Cancer Treatment

Some 2H-Tetrazol-5-yl derivatives have shown significant cytotoxic effects against certain cancer cell lines . For example, compounds 6c and 6b showed a significant cytotoxic effect with the least IC 50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL respectively, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .

properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O2S/c10-17(15,16)7-6-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUJHKVPSNZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride

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